4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate
CAS No.:
Cat. No.: VC16223430
Molecular Formula: C29H40O2
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H40O2 |
|---|---|
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | (4-pentylphenyl) 4-(4-pentylcyclohexyl)benzoate |
| Standard InChI | InChI=1S/C29H40O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h13-14,17-23,25H,3-12,15-16H2,1-2H3 |
| Standard InChI Key | ILPSJDLONAPDJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate belongs to the family of benzoate esters, featuring a pentylphenyl group esterified to a 4-(trans-4-pentylcyclohexyl)benzoic acid moiety. Its molecular formula is C₂₉H₄₀O₂, with a molecular weight of 420.6 g/mol. The trans configuration of the pentylcyclohexyl group ensures minimal steric hindrance, enhancing molecular alignment in liquid crystalline phases .
Key Structural Features:
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Benzoate core: Provides rigidity and planar geometry.
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Pentylphenyl chain: Enhances hydrophobicity and influences phase transition temperatures.
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Trans-4-pentylcyclohexyl group: Promotes smectic phase stability through axial symmetry .
Comparative Analysis with Analogues
Structural modifications in alkyl chain length and cyclohexyl substituents significantly alter mesomorphic behavior. For example:
| Compound Name | Structural Feature | Phase Behavior |
|---|---|---|
| 4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate | Shorter alkyl chain (C₄H₉) | Lower smectic-isotropic transition |
| 4-Pentylphenyl 4-(trans-4-heptylcyclohexyl)benzoate | Longer alkyl chain (C₇H₁₅) | Enhanced thermal stability |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via acid-catalyzed esterification between 4-pentylphenol and 4-(trans-4-pentylcyclohexyl)benzoic acid. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction under reflux, with water removal facilitating ester bond formation. Purification involves recrystallization from ethanol or chromatography, yielding >99% purity.
Analytical Characterization
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Differential Scanning Calorimetry (DSC): Reveals phase transitions, including a glass transition near 240 K and melting at 336 K .
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Polarizing Optical Microscopy (POM): Confirms smectic B texture with focal conic domains .
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X-ray Diffraction (XRD): Identifies lamellar spacing of 3.2 nm in the smectic phase, consistent with molecular length .
Physical and Chemical Properties
Thermal Behavior
Nonisothermal crystallization studies using the Ozawa and Mo models demonstrate dual crystallization pathways:
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Melt crystallization: Dominates at slow cooling rates (<5 K/min), yielding monoclinic crystals .
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Cold crystallization: Occurs at faster rates (>10 K/min), producing metastable phases .
Activation Energies (Hoffman-Lauritzen Theory):
| Process | Activation Energy (kJ/mol) |
|---|---|
| Melt crystallization | 120–140 |
| Cold crystallization | 80–100 |
Solubility and Stability
The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water. Stability tests indicate decomposition above 500°C, with no significant degradation under ambient conditions.
Liquid Crystalline Behavior and Applications
Phase Transitions and Mesomorphism
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exhibits a smectic B (SmB) phase between 320 K and 350 K, characterized by hexagonal packing and long-range positional order . The SmB-to-isotropic transition entropy (ΔS = 52 J/mol·K) reflects significant molecular reorganization .
Applications in Optoelectronics
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LCD Technologies: Functions as a mesogen in reverse-mode polymer-dispersed liquid crystal (PDLC) devices, enabling voltage-dependent light modulation .
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High-Performance Polymers: Enhances thermal stability in polyimide composites for flexible displays.
Recent Research Advancements
Crystallization Kinetics
Studies using broadband dielectric spectroscopy (BDS) identified two crystallization mechanisms:
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3D spherulitic growth: Observed at slow cooling rates.
Molecular Dynamics
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